molecular formula C11H19NO3 B6272839 rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis CAS No. 1932042-37-9

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis

Cat. No.: B6272839
CAS No.: 1932042-37-9
M. Wt: 213.3
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Description

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further substituted with a tert-butyl carbamate group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the cyclopentyl ring, followed by the attachment of the tert-butyl carbamate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis undergoes various chemical reactions, including:

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate adducts.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a tool in studying enzyme kinetics and inhibition mechanisms .

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields of research and industry.

Properties

CAS No.

1932042-37-9

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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